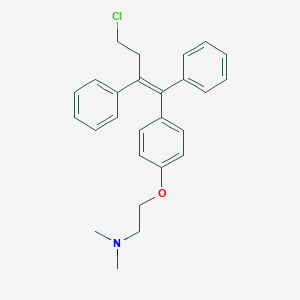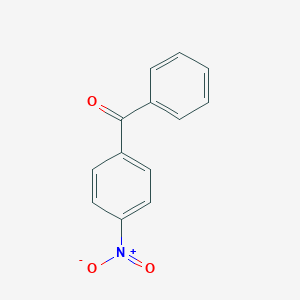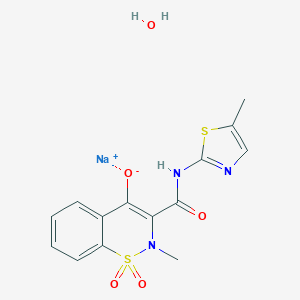
Meloxicam sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam family. It is commonly used to treat inflammation and pain associated with conditions such as arthritis. The compound is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Meloxicam sodium salt hydrate is synthesized from piroxicam through aryl and pyridyl ring substitution . The synthesis involves the following steps:
Formation of the thiazole ring: This step involves the reaction of 2-aminothiazole with methyl iodide to form 2-methylthiazole.
Formation of the benzothiazine ring: The 2-methylthiazole is then reacted with 2-chlorobenzoyl chloride to form 2-methyl-2H-1,2-benzothiazine-3-carboxamide.
Hydroxylation: The benzothiazine derivative is hydroxylated to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide.
Formation of the sodium salt: The final step involves the reaction of the hydroxylated benzothiazine derivative with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Meloxicam sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiazole and benzothiazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine and thiazole derivatives .
Aplicaciones Científicas De Investigación
Meloxicam sodium salt hydrate has a wide range of scientific research applications:
Mecanismo De Acción
Meloxicam sodium salt hydrate exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This selective inhibition helps reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: Another oxicam NSAID, but less selective for COX-2.
Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.
Diclofenac: A non-selective NSAID with a higher risk of gastrointestinal side effects.
Uniqueness
Meloxicam sodium salt hydrate is unique due to its selective inhibition of COX-2, which provides effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs . Its longer half-life also allows for once-daily dosing, improving patient compliance .
Propiedades
Número CAS |
71125-39-8 |
|---|---|
Fórmula molecular |
C14H12N3NaO4S2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
sodium;2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate |
InChI |
InChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1 |
Clave InChI |
PTCPMRKGGUPNDO-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].O.[Na+] |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+] |
Solubilidad |
>56 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt; 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

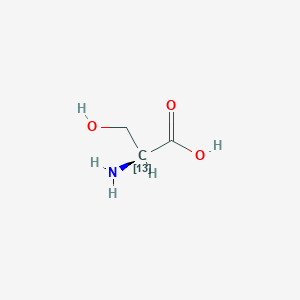
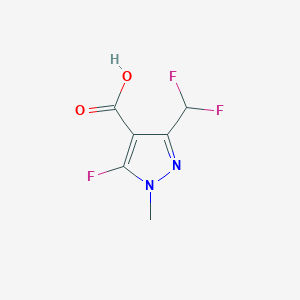
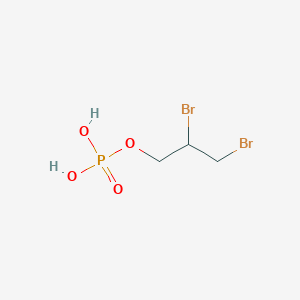


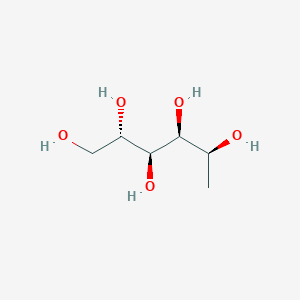

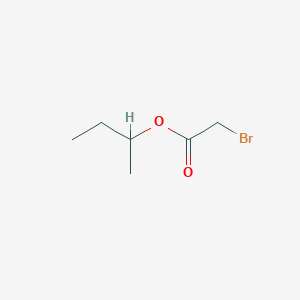
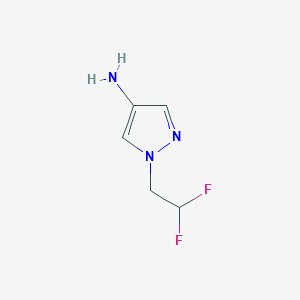
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
